Triakontatetraneuropeptide
Description
Structure
2D Structure
Properties
CAS No. |
120667-90-5 |
|---|---|
Molecular Formula |
C172H268N44O56S |
Molecular Weight |
3880 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C172H268N44O56S/c1-21-87(14)136(211-156(256)112(68-94-37-26-23-27-38-94)201-148(248)108(65-83(6)7)197-145(245)102(56-62-273-20)193-144(244)100(50-54-127(228)229)191-143(243)101(51-55-128(230)231)192-153(253)117(74-131(236)237)206-167(267)138(91(18)220)214-161(261)121-43-34-61-216(121)170(270)104(49-53-123(176)224)195-162(262)133(178)89(16)218)165(265)204-111(69-95-44-46-97(222)47-45-95)151(251)208-119(79-217)159(259)202-113(70-96-76-181-80-185-96)152(252)200-110(67-93-35-24-22-25-36-93)150(250)189-98(39-28-30-57-173)142(242)190-99(48-52-122(175)223)141(241)186-88(15)140(240)212-139(92(19)221)168(268)210-134(85(10)11)163(263)184-78-126(227)188-115(72-129(232)233)158(258)209-135(86(12)13)164(264)205-114(71-124(177)225)157(257)213-137(90(17)219)166(266)207-118(75-132(238)239)154(254)194-103(41-32-59-182-172(179)180)169(269)215-60-33-42-120(215)160(260)183-77-125(226)187-106(63-81(2)3)146(246)198-109(66-84(8)9)149(249)203-116(73-130(234)235)155(255)199-107(64-82(4)5)147(247)196-105(171(271)272)40-29-31-58-174/h22-27,35-38,44-47,76,80-92,98-121,133-139,217-222H,21,28-34,39-43,48-75,77-79,173-174,178H2,1-20H3,(H2,175,223)(H2,176,224)(H2,177,225)(H,181,185)(H,183,260)(H,184,263)(H,186,241)(H,187,226)(H,188,227)(H,189,250)(H,190,242)(H,191,243)(H,192,253)(H,193,244)(H,194,254)(H,195,262)(H,196,247)(H,197,245)(H,198,246)(H,199,255)(H,200,252)(H,201,248)(H,202,259)(H,203,249)(H,204,265)(H,205,264)(H,206,267)(H,207,266)(H,208,251)(H,209,258)(H,210,268)(H,211,256)(H,212,240)(H,213,257)(H,214,261)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,238,239)(H,271,272)(H4,179,180,182)/t87-,88-,89+,90+,91+,92+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,133-,134-,135-,136-,137-,138-,139-/m0/s1 |
InChI Key |
NMEHNETUFHBYEG-IHKSMFQHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |
Other CAS No. |
120667-90-5 |
sequence |
TQPTDEEMLFIYSHFKQATVGDVNTDRPGLLDLK |
Synonyms |
DBI 17-50 diazepam binding inhibitor 17-50 rat brain triakontatreaneuropeptide triakontatetraneuropeptide TTTN |
Origin of Product |
United States |
Receptor Interactions and Ligand Binding Characteristics of Triakontatetraneuropeptide
Interaction with Benzodiazepine (B76468) Receptor Subtypes
Triakontatetraneuropeptide exhibits a distinct and selective interaction profile with the different subtypes of benzodiazepine receptors, demonstrating a clear preference for the peripheral-type over the central-type.
Central-Type Benzodiazepine Receptor (CBR) Interaction Profiles
Research has consistently shown that this compound does not significantly interact with central-type benzodiazepine receptors (CBRs), which are a component of the GABA-A receptor complex. Studies have demonstrated that the CBR antagonist, flumazenil, does not block the physiological actions of TTN nih.gov. Furthermore, CBR agonists like clonazepam fail to mimic the effects of TTN, indicating that TTN does not activate these receptors nih.gov. In displacement assays, while some related peptides like octadecaneuropeptide (B1591338) (ODN) can displace CBR ligands, TTN shows a markedly lower affinity for these sites, suggesting a different mechanism of action that is independent of the classical central benzodiazepine receptor pathway nih.gov.
Peripheral-Type Benzodiazepine Receptor (PBR)/Translocator Protein (TSPO) Binding and Selectivity
In contrast to its lack of interaction with CBRs, this compound demonstrates significant binding and functional activity at peripheral-type benzodiazepine receptors (PBRs), which are now more commonly known as the 18 kDa translocator protein (TSPO) nih.gov. TSPO is primarily located on the outer mitochondrial membrane and is involved in various cellular functions, including steroidogenesis and immune response. The interaction of TTN with TSPO has been shown to mediate several of its biological effects, such as the stimulation of DNA synthesis in glial cells nih.gov. The specific PBR/TSPO antagonist, PK11195, has been shown to effectively suppress the stimulatory actions of TTN, confirming the involvement of this receptor in TTN's signaling pathways nih.gov.
Ligand displacement studies have been instrumental in characterizing the binding of this compound to the translocator protein. It has been demonstrated that TTN can effectively displace the binding of radiolabeled PBR/TSPO-specific ligands, such as [3H]Ro5-4864, from their binding sites on intact astrocytes nih.gov. In contrast, the C-terminal fragment of TTN, the octadecaneuropeptide (ODN), does not compete for [3H]Ro5-4864 binding, highlighting the specificity of the full-length TTN peptide for this receptor nih.gov. These studies indicate that TTN acts as an endogenous ligand for TSPO, with an apparent Ki in the micromolar range for displacing [3H]Ro 5-4864 nih.gov.
| Ligand | Receptor Target | Cell Type | Effect of TTN | Reference |
| [3H]flumazenil | Central-Type Benzodiazepine Receptor (CBR) | Cerebellar culture neurons | No significant displacement | nih.gov |
| [3H]Ro 5-4864 | Peripheral-Type Benzodiazepine Receptor (PBR)/Translocator Protein (TSPO) | Cultured astrocytes | Displacement (Apparent Ki, 5-6 µM) | nih.gov |
Identification of Non-Benzodiazepine/Non-TSPO Receptors in Specific Cellular Contexts
Evidence suggests that this compound may also interact with receptors other than the central and peripheral benzodiazepine receptors in certain tissues. In the frog adrenal gland, TTN has been shown to stimulate corticosteroid secretion. This effect is not mimicked by a PBR/TSPO agonist (Ro5-4864) and is not blocked by a PBR/TSPO antagonist (flunitrazepam) or a CBR antagonist (flumazenil) nih.gov. This indicates that the corticotropic action of TTN in this specific context is mediated by a distinct, as-yet-unidentified receptor that is not a member of the benzodiazepine receptor family nih.gov.
Structure-Activity Relationship Studies of this compound
The biological activity of this compound is intrinsically linked to its primary and secondary structure. Structure-activity relationship studies, primarily through the comparison of TTN with its fragments, have provided valuable insights into the molecular requirements for its receptor interactions and functional effects.
A key finding is that the full-length this compound is necessary for its high-affinity interaction with the PBR/TSPO nih.govnih.gov. As mentioned previously, the C-terminal fragment of TTN, the octadecaneuropeptide (ODN), which lacks the N-terminal portion and the associated alpha-helical structure, fails to displace PBR/TSPO-specific ligands nih.govnih.gov. This underscores the importance of the N-terminal region and its alpha-helical conformation for PBR/TSPO recognition.
Identification of Essential Structural Elements for Activity (e.g., C-terminal region)
The biological activity of this compound is intrinsically linked to its specific amino acid sequence and structural conformation. Research has focused on identifying the key structural motifs necessary for its receptor interactions. A significant body of evidence points to the crucial role of the C-terminal region of the peptide. nih.gov
Studies comparing TTN with related DBI-derived peptides, such as octadecaneuropeptide (ODN), have revealed that the C-terminal portion, which is common to these peptides, is essential for interaction with benzodiazepine recognition sites. nih.gov Conversely, peptide fragments lacking this C-terminal region show a diminished or absent ability to interact with these binding sites. nih.gov
Furthermore, the conformation of the peptide appears to be a determining factor in its activity. It has been suggested that the alpha-helical portion of TTN is important for its recognition by benzodiazepine receptors and for its ability to discriminate between receptor subtypes. nih.gov Peptides with a low propensity to form alpha-helical structures demonstrate a significantly reduced ability to displace ligands at these sites. nih.gov This highlights the importance of the three-dimensional structure of TTN in its biological function.
Peptide Scanning Methodologies for Functional Characterization
While the provided search results focus more on the outcomes of structure-activity relationship studies rather than detailing specific peptide scanning methodologies, the approach of comparing synthetic peptides related to TTN provides insight into the functional characterization process. nih.gov This method involves synthesizing a series of overlapping or truncated peptide fragments based on the parent sequence of TTN.
These synthetic peptides are then systematically tested for their ability to bind to specific receptors or to elicit a biological response. For example, by analyzing the binding and functional characteristics of peptides such as TTN (DBI 17-50), eicosapentaneuropeptide (DBI 26-50), and octadecaneuropeptide (ODN) (DBI 33-50), researchers have been able to pinpoint the C-terminal region as being critical for activity. nih.gov
Intracellular Signal Transduction Mechanisms Mediated by Triakontatetraneuropeptide
Adenylyl Cyclase/Protein Kinase A (PKA) Pathway Activation
TTN has been demonstrated to be a potent activator of the adenylyl cyclase/PKA signaling cascade in certain cell types. This pathway is a common mechanism for G protein-coupled receptors to transduce extracellular signals into intracellular responses.
Modulation of Cyclic AMP (cAMP) Formation
A key event in the activation of the PKA pathway by TTN is the modulation of cyclic adenosine (B11128) monophosphate (cAMP) formation. In studies utilizing frog adrenal explants, incubation with TTN resulted in a dose-dependent increase in the intracellular concentration of cAMP. nih.gov This elevation of the second messenger cAMP is a critical step in initiating the downstream signaling events of the PKA pathway. The stimulatory effect of TTN on cAMP formation was observed at concentrations ranging from 10⁻⁹ to 10⁻⁶ M. nih.gov In contrast, TTN did not appear to affect polyphosphoinositide metabolism, indicating a degree of specificity in its signaling actions. nih.gov
| TTN Concentration (M) | cAMP Formation (% of Control) |
|---|---|
| 10⁻⁹ | Approximately 120% |
| 10⁻⁸ | Approximately 150% |
| 10⁻⁷ | Approximately 200% |
| 10⁻⁶ | Approximately 250% |
Data derived from studies on frog adrenal explants. The mean cAMP concentration in basal conditions was 15.3 ± 1.1 pmol/mg protein. nih.gov
Role of G Protein-Coupled Receptor Systems
The signaling cascade initiated by TTN that leads to cAMP production is mediated by G protein-coupled receptors (GPCRs). nih.gov In frog adrenocortical cells, the effect of TTN on steroid secretion was abolished by treatment with cholera toxin, which is known to irreversibly activate the Gs alpha subunit of G proteins. nih.gov Conversely, pertussis toxin, an inhibitor of Gi/o proteins, did not affect the TTN-induced response. nih.gov This evidence strongly suggests that TTN interacts with a GPCR that is positively coupled to adenylyl cyclase through a stimulatory G protein (Gs). nih.gov In human neutrophils, the signaling pathway of TTN also involves a G protein-operated mechanism. oup.com
Calcium Signaling Pathways
In addition to the PKA pathway, TTN is a significant modulator of intracellular calcium signaling. The regulation of intracellular calcium levels is a fundamental mechanism for controlling a wide array of cellular processes.
Regulation of Intracellular Calcium Concentration ([Ca²⁺]i)
TTN has been shown to induce a robust and concentration-dependent increase in the intracellular calcium concentration ([Ca²⁺]i) in various cell types, including frog adrenocortical cells and human neutrophils. nih.govoup.com In cultured frog adrenocortical cells, a brief application of TTN at a concentration of 10⁻⁶ M was sufficient to cause a significant rise in [Ca²⁺]i. nih.gov Repeated exposure to TTN led to a gradual decrease in the calcium response, suggesting a desensitization of the signaling mechanism. nih.gov Furthermore, the increase in [Ca²⁺]i evoked by TTN in these cells was found to be dependent on the activation of the adenylyl cyclase/PKA pathway, as the PKA inhibitor H-89 markedly reduced the stimulatory effect of TTN on [Ca²⁺]i. nih.gov
Involvement of T-Type Calcium Channels (CaV3 Subtypes)
A primary mechanism by which TTN elevates intracellular calcium is through the activation of T-type calcium channels. In frog adrenocortical cells, the stimulatory effect of TTN on both [Ca²⁺]i and steroid production was significantly diminished by the T-type calcium channel blocker mibefradil (B1662139). nih.gov This indicates that the influx of extracellular calcium through these channels is a critical component of TTN's action in this cell type. nih.gov T-type calcium channels, which include the subtypes CaV3.1, CaV3.2, and CaV3.3, are low-voltage activated channels that play roles in cellular excitability and signaling.
Contributions of Other Calcium Channel Modulators
The specificity of TTN's action on calcium channels has been investigated using various modulators. In frog adrenocortical cells, while the T-type channel blocker mibefradil was effective in reducing the TTN-induced calcium influx, the L-type calcium channel blocker nifedipine (B1678770) and the N-type calcium channel blocker ω-conotoxin GVIA had no effect. nih.gov This suggests a selective action of TTN on T-type channels in this particular cellular context. nih.gov
Phospholipase C (PLC) and Polyphosphoinositide Metabolism Investigations
Investigations into the intracellular signaling pathways of this compound in frog adrenocortical cells have revealed that its steroidogenic effect is not mediated through the Phospholipase C (PLC) pathway. Studies have shown that incubation of adrenal explants with TTN did not affect polyphosphoinositide metabolism nih.gov.
To further substantiate these findings, experiments utilizing specific inhibitors of the PLC pathway were conducted. Pre-treatment of adrenal cells with U-73122, a known inhibitor of Phospholipase C, did not alter the stimulatory effect of TTN on corticosteroid secretion nih.gov. This indicates that the activation of PLC is not a component of the signaling cascade initiated by TTN in these cells.
Table 1: Effect of Pathway Inhibitors on this compound-Induced Corticosteroid Secretion
| Inhibitor | Pathway Targeted | Effect on TTN-Induced Secretion | Reference |
|---|---|---|---|
| U-73122 | Phospholipase C (PLC) | No effect | nih.gov |
| H-89 | Protein Kinase A (PKA) | Markedly reduced | nih.gov |
Post-Translational Modulation of Steroidogenic Enzyme Activity
Current scientific literature based on studies of the frog adrenal gland does not provide evidence that this compound directly modulates the activity of steroidogenic enzymes through post-translational modifications. The primary mechanism identified for TTN's action on steroidogenesis is the stimulation of cAMP formation and an influx of calcium through T-type calcium channels nih.gov.
The stimulatory effect of TTN on corticosteroid secretion is significantly reduced by inhibitors of the PKA pathway, such as H-89 nih.gov. This suggests that the downstream effects of TTN are largely mediated by PKA-dependent phosphorylation events. However, specific targets of this phosphorylation cascade in relation to the direct post-translational modification of steroidogenic enzymes by TTN have not been elucidated in the available research. The established signaling pathway for TTN in this model system points towards an increase in the necessary precursors and cofactors for steroidogenesis rather than a direct alteration of the enzymatic proteins themselves.
Biological Activities and Physiological Roles of Triakontatetraneuropeptide in Specific Cellular Contexts
Modulation of Steroidogenesis
Triakontatetraneuropeptide, a peptide derived from the diazepam-binding inhibitor (DBI), has been identified as a modulator of steroid production in various tissues. Its influence extends to both the adrenal gland, affecting corticosteroid output, and the nervous system, where it regulates the synthesis of neurosteroids.
Corticosteroid Secretion
Research, primarily using the frog adrenal gland as a model, has elucidated the significant role of TTN in regulating the secretion of corticosteroids such as corticosterone (B1669441) and aldosterone (B195564).
Studies have demonstrated that this compound directly stimulates adrenocortical cells to increase corticosteroid production. When frog adrenal explants were exposed to TTN, a dose-dependent increase in both corticosterone and aldosterone secretion was observed. This direct action was confirmed through experiments with dispersed adrenal cells, which also showed a marked stimulation of corticosteroid secretion upon exposure to TTN. This indicates that the peptide acts directly on the steroid-producing cells themselves.
The mechanism underlying this stimulation involves the activation of adenylyl cyclase and an influx of calcium through T-type calcium channels. This action is not mediated by central-type (CBR) or peripheral-type benzodiazepine (B76468) receptors (PBR), as agonists for these receptors did not replicate TTN's effects and antagonists did not block them.
| TTN Concentration (M) | Observed Effect on Corticosterone and Aldosterone Secretion | Reference |
|---|---|---|
| 3.16 x 10-8 | Initiation of increased secretion | researchgate.netnih.gov |
| 10-7 | Intermediate dose-related increase | researchgate.netnih.gov |
| 3.16 x 10-6 | Maximum dose-related increase observed | researchgate.netnih.gov |
A notable aspect of TTN's action on the adrenal gland is the phenomenon of desensitization. When adrenal explants were subjected to repeated pulses of TTN (10⁻⁶ M) at two-hour intervals, the secretory response to the second pulse was significantly diminished. researchgate.netnih.gov This gradual attenuation of the response with repeated stimulation suggests a tachyphylaxis or desensitization process is occurring within the adrenocortical cells. nih.govnih.gov
Evidence suggests that TTN functions as a paracrine regulator within the adrenal gland. researchgate.netnih.gov TTN is a product of the processing of DBI, which is expressed in the chromaffin cells of the adrenal medulla. The peptide is thought to be released from these cells to act locally on the adjacent adrenocortical cells of the adrenal cortex, thereby modulating steroidogenesis in a paracrine fashion. researchgate.netnih.govquestdiagnostics.com
Neurosteroid Biosynthesis
In addition to its effects on the adrenal cortex, TTN is involved in the regulation of neurosteroid synthesis within the nervous system.
Biochemical studies have shown that this compound stimulates the production of neurosteroids. nih.gov Unlike its action in the adrenal gland, this effect in the brain is mediated through the activation of peripheral-type benzodiazepine receptors (PBRs), now commonly known as the translocator protein (TSPO). nih.gov
Neurosteroids are steroids synthesized de novo in the brain and play crucial roles in neuronal function and behavior. Key examples of such neurosteroids include:
17α-Hydroxypregnenolone (17OH-Δ5P): A precursor in the biosynthesis of other steroid hormones, including DHEA.
Dehydroepiandrosterone (DHEA): A neurosteroid with multiple functions, including neuroprotection and modulation of neurotransmitter receptors.
17α-Hydroxyprogesterone (17OH-P): A precursor to corticosteroids and androgens.
While TTN is known to stimulate neurosteroidogenesis generally, the specific pathways and the full range of neurosteroids affected by its action are areas of ongoing investigation. nih.gov
Compound Reference Table
| Compound Name |
|---|
| 17α-Hydroxypregnenolone (17OH-Δ5P) |
| 17α-Hydroxyprogesterone (17OH-P) |
| Aldosterone |
| Corticosterone |
| Dehydroepiandrosterone (DHEA) |
| This compound (TTN) |
Role of Translocator Protein (TSPO) in Neurosteroidogenic Pathways
The translocator protein (TSPO), an 18-kDa protein primarily located in the outer mitochondrial membrane, plays a pivotal role in the synthesis of neurosteroids. ingentaconnect.comnih.gov It facilitates the rate-limiting step in steroidogenesis, which is the transport of cholesterol from the outer to the inner mitochondrial membrane. ingentaconnect.comnih.gov This function has made TSPO a significant target for understanding and potentially treating various psychiatric disorders associated with imbalanced steroid levels. ingentaconnect.com
This compound (TTN) is an endogenous ligand of TSPO. nih.gov The stimulatory effects of TTN on neurosteroid production are mediated through its interaction with TSPO, which was formerly known as the peripheral-type benzodiazepine receptor. frontiersin.org By binding to TSPO, TTN initiates the cascade of events that leads to the synthesis of neurosteroids in the central nervous system. nih.govfrontiersin.org In the context of neuroinflammation, TSPO is notably expressed in activated microglia and is involved in the production of anti-inflammatory neurosteroids. depositolegale.it While some recent genetic models have raised questions about the indispensable role of TSPO in mitochondrial cholesterol import in certain tissues, its significance as a pharmacological target for ligands like TTN to stimulate neurosteroid production remains an active area of investigation. bioscientifica.com
Enzymatic Pathways and Their Modulation (e.g., 3β-HSD, P450C17, 5α-R, 3α-HSD)
The synthesis of neurosteroids from cholesterol is a multi-step process involving a series of specific enzymes. While TTN's primary role is to initiate this process by facilitating cholesterol transport into the mitochondria via TSPO, the subsequent transformations are dependent on these enzymatic pathways.
Key enzymes in neurosteroidogenesis include:
3β-hydroxysteroid dehydrogenase (3β-HSD) : This enzyme is crucial for the conversion of pregnenolone (B344588) to progesterone (B1679170), a key intermediate in the synthesis of other neurosteroids. nih.govdovepress.com
5α-reductase (5α-R) : This enzyme, along with 3α-HSD, is responsible for converting progesterone and testosterone (B1683101) into their potent neuroactive metabolites. nih.gov It is expressed in the nervous system and plays a role in processes like myelination and brain maturation. nih.gov
3α-hydroxysteroid dehydrogenase (3α-HSD) : This enzyme is involved in the final steps of synthesizing potent neuromodulatory steroids, such as allopregnanolone. researchgate.netwikipedia.org These 3α-hydroxy steroids are known to be powerful modulators of GABA-A receptors. wikipedia.org
The activation of steroidogenesis by TTN inherently relies on the activity of this enzymatic machinery to produce the final biologically active neurosteroids.
Interactions with Neurotransmitter and Neuropeptide Systems Affecting Neurosteroidogenesis
The regulation of neurosteroid biosynthesis is a complex process influenced by various signaling molecules, including neurotransmitters and neuropeptides. frontiersin.org Research indicates that this compound (TTN) acts as a positive regulator in this system. By activating TSPO (peripheral-type benzodiazepine receptors), TTN stimulates the production of neurosteroids. frontiersin.org
This stimulatory action of TTN contrasts with the effects of other signaling molecules. For instance, the neurotransmitter GABA (acting through GABA-A receptors) and Neuropeptide Y (acting through Y1 receptors) have been shown to inhibit the biosynthesis of neurosteroids. frontiersin.org The neurosteroids that are produced following stimulation by molecules like TTN can, in turn, allosterically modulate the function of various neurotransmitter receptors, including GABA, N-methyl-D-aspartate (NMDA) glutamate, and serotonin (B10506) (5-HT3) receptors, creating complex regulatory feedback loops within the nervous system. frontiersin.org
Potential Role in Testosterone Production in Testicular Tissues
Beyond the central nervous system, TTN has been identified as a significant local modulator of steroidogenesis in testicular tissues. nih.govoup.com Endozepines, the family of peptides to which TTN belongs, are found in Leydig, Sertoli, and germ cells within the human testis. nih.govoup.com
Studies using in vitro perifused human testicular fragments have demonstrated that the administration of TTN leads to a dose-dependent increase in the secretion of testosterone. nih.govoup.com This stimulatory effect is specifically mediated by the activation of TSPO. The action of TTN on testosterone production was completely blocked by flunitrazepam, a TSPO antagonist. nih.govoup.com These findings suggest that TTN, produced locally within the testis, may function as an intracrine or paracrine factor to control steroidogenesis. nih.gov
| Parameter | Finding | Mechanism | Supporting Evidence |
|---|---|---|---|
| Effect on Testosterone | Dose-dependent increase in secretion. nih.govoup.com | Activation of Translocator Protein (TSPO), formerly peripheral-type benzodiazepine receptor. nih.govoup.com | Effect blocked by TSPO antagonist flunitrazepam. nih.gov |
| Maximum Stimulation | +252% increase observed at a concentration of 10⁻⁶ M. oup.com | Direct stimulation of the steroidogenic pathway in Leydig cells. nih.gov | In vitro studies on perifused human testicular fragments. oup.com |
Regulation of Glial Cell Physiology
Stimulation of Astrocyte Proliferation and DNA Synthesis
Astrocytes, a type of glial cell in the central nervous system, are known to synthesize endozepines, including TTN. nih.gov Research has shown that TTN acts as a mitogenic factor for these cells, stimulating DNA synthesis and proliferation. nih.gov
The mechanism of action involves TTN binding to TSPO on the astrocyte cell membrane. This interaction triggers a sustained depolarization of the cell through chloride efflux, which in turn promotes the influx of calcium via L-type calcium channels. nih.gov The resulting increase in intracellular calcium concentration is a key signal that drives the proliferative response in these astroglial cells. nih.gov
Macroglia-Microglia Interactions and Inflammation Modulation
TTN plays a crucial role in the communication between different types of glial cells, particularly in modulating neuroinflammatory responses. nih.govnih.gov In models of retinal inflammation and injury, a coordinated interaction between macroglia (astrocytes and Müller cells) and microglia has been observed. nih.govfrontiersin.org
In response to pathological signals, macroglia upregulate the expression and secretion of Diazepam-Binding Inhibitor (DBI), the precursor protein that is cleaved to produce TTN. nih.govfrontiersin.org Concurrently, activated microglia increase their expression of TSPO. nih.govfrontiersin.org The secreted DBI and its derivative, TTN, then bind to the upregulated TSPO on microglia. nih.govfrontiersin.org This specific signaling pathway functions as a negative feedback mechanism to control the extent of the inflammatory response. nih.gov It limits microglial activation, reducing the production of reactive oxygen species and the pro-inflammatory cytokine TNF-α, and also inhibits excessive microglial proliferation. nih.govnih.gov This interaction helps facilitate the transition of microglia from an activated, pro-inflammatory state back to a quiescent, neuroprotective phenotype. frontiersin.org
| Cell Type | Effect of TTN | Mechanism | Physiological Outcome |
|---|---|---|---|
| Astrocytes | Stimulation of DNA synthesis and proliferation. nih.gov | Binds to TSPO, causing chloride efflux and subsequent calcium influx. nih.gov | Regulation of astrocyte population. nih.gov |
| Microglia | Inhibition of activation and pro-inflammatory responses. nih.govnih.gov | Binds to TSPO on activated microglia, following its secretion from macroglia. nih.govfrontiersin.org | Modulation of neuroinflammation and return to cellular homeostasis. nih.gov |
Neuroprotective Effects on Neurons and Astrocytes
This compound has been shown to exert effects on glial cells, particularly astrocytes. Astrocytes play a crucial role in the central nervous system, including providing metabolic support to neurons and contributing to the blood-brain barrier. Research indicates that astrocytes and astrocytoma cells are sites of active expression for the Diazepam-binding inhibitor (DBI) gene, suggesting that its derivative peptides, like TTN, may act as regulators of glial cell activity nih.gov.
One of the documented effects of TTN on astrocytes is the stimulation of DNA synthesis. In cultured rat astrocytes, TTN was found to induce a dose-dependent increase in the incorporation of [3H]thymidine at very low concentrations (10⁻¹⁴ to 10⁻¹¹ M) nih.gov. This stimulatory effect was observed to decline at higher concentrations. The mechanism of this action is believed to be mediated through the activation of peripheral-type benzodiazepine receptors (PBRs), as the effect was mimicked by a PBR agonist and blocked by a PBR antagonist nih.gov. These findings suggest that TTN may have an autocrine or paracrine role in stimulating the proliferation of glial cells nih.gov.
While the effects of TTN on astrocytes are documented, there is a lack of direct scientific evidence regarding its neuroprotective effects on neurons. However, the precursor protein, DBI, and another of its fragments, octadecaneuropeptide (B1591338) (ODN), have been shown to have neuroprotective properties sdu.dknih.gov. For instance, DBI and ODN can prevent neuronal cell death induced by certain neurotoxins sdu.dknih.gov. Given that TTN is a major product of DBI, it is plausible that it may share some of these neuroprotective qualities, though further research is needed to establish a direct link.
| Cell Type | Observed Effect | Effective Concentration | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Cultured Rat Astrocytes | Stimulation of DNA synthesis ([3H]thymidine incorporation) | 10⁻¹⁴ M - 10⁻¹¹ M | Activation of peripheral-type benzodiazepine receptors (PBRs) | nih.gov |
Other Documented Biological Activities
Beyond its direct effects on glial cells, the broader biological activities of this compound are an area of active research. Its role as a derivative of DBI suggests its involvement in a range of physiological processes.
Regulation of Neuropeptide Expression
Currently, there is limited direct scientific literature detailing the specific role of this compound in the regulation of other neuropeptide expressions. The endozepine family, to which TTN belongs, is known to modulate various neuroendocrine functions bioscientifica.com. For example, the related peptide, octadecaneuropeptide (ODN), has been shown to influence the expression of anorectic and orexigenic neuropeptides in the hypothalamus sdu.dk. However, it is important to note that these findings have not been directly attributed to TTN, and further investigation is required to elucidate its specific role in this area. The precursor molecule, DBI, is found in high concentrations in brain regions like the hypothalamus and amygdala, which are key sites of neuropeptide production and regulation nih.gov.
Promotion of Neurogenesis
The process of neurogenesis, the formation of new neurons, is critical for brain plasticity and repair. The precursor of TTN, Diazepam-binding inhibitor (DBI), has been identified as a crucial factor in regulating postnatal neurogenesis researchgate.netnih.gov. DBI is expressed in the stem cells of neurogenic niches in the postnatal brain and helps to regulate the balance between maintaining the stem cell pool and promoting neurogenesis researchgate.netnih.gov.
Studies have shown that DBI modulates the activity of GABA on stem cells, which in turn supports the pro-proliferative effects of environmental factors researchgate.netnih.gov. Silencing the gene for DBI can lead to growth arrest and the death of neuro-progenitor cells, highlighting the importance of DBI and its derivatives in the neurogenic process researchgate.net. As this compound is a major biologically active product of DBI, it is inferred to be a participant in these regulatory mechanisms nih.gov. However, the precise and direct actions of TTN in promoting neurogenesis are yet to be fully characterized.
| Molecule | Cellular Context | Function in Neurogenesis | Mechanism of Action | Reference |
|---|---|---|---|---|
| Diazepam-binding inhibitor (DBI) | Stem cells in postnatal neurogenic niches | Regulates the balance between stem cell maintenance and neurogenesis | Dampens GABA activity in stem cells, supporting proliferation | researchgate.netnih.gov |
| Diazepam-binding inhibitor (DBI) | Neuro-progenitor cells | Essential for growth and survival | Silencing of the DBI gene leads to growth arrest and cell death | researchgate.net |
Research Methodologies and Experimental Models in Triakontatetraneuropeptide Studies
In Vitro Cellular Models
In vitro models are fundamental in TTN research, providing controlled environments to study its direct effects on specific cell populations.
Cultured rat astrocytes have been instrumental in understanding the neurotrophic and signaling functions of TTN. Studies have shown that astrocytes not only synthesize and release endozepines, with TTN being a major secreted form, but also respond to it. nih.gov Research indicates that TTN stimulates DNA synthesis in these glial cells, suggesting a role in cell proliferation. nih.gov This effect is dose-dependent, with very low concentrations (10⁻¹⁴ to 10⁻¹¹ M) inducing an increase in [³H]thymidine incorporation, an effect that diminishes at higher concentrations. nih.gov
Furthermore, investigations using microfluorimetric measurements have revealed that TTN provokes a concentration-dependent increase in cytosolic calcium concentrations ([Ca²⁺]i) in cultured astrocytes. nih.gov This calcium influx is mediated by the activation of peripheral-type benzodiazepine (B76468) receptors (PBRs), leading to a chloride efflux which in turn triggers the opening of L-type calcium channels. nih.gov
Table 1: Effects of Triakontatetraneuropeptide on Cultured Astrocytes
| Experimental Finding | Concentration Range | Receptor/Channel Involved | Reference |
|---|---|---|---|
| Stimulation of DNA synthesis ([³H]thymidine incorporation) | 10⁻¹⁴–10⁻¹¹ M | Peripheral-Type Benzodiazepine Receptors (PBRs) | nih.gov |
Adrenocortical cell systems, particularly from frogs, have been a key model for studying the steroidogenic effects of TTN. Experiments using frog adrenal explants have demonstrated that TTN induces a dose-related increase in the secretion of both corticosterone (B1669441) and aldosterone (B195564). nih.gov This stimulatory action is observed at concentrations ranging from 3.16 x 10⁻⁸ M to 3.16 x 10⁻⁶ M. nih.gov Unlike its action in astrocytes, this effect on adrenocortical cells is not mediated by either central-type or peripheral-type benzodiazepine receptors. nih.govnih.gov
Further studies using perifusion systems of dispersed adrenal cells have confirmed that TTN acts directly on adrenocortical cells to stimulate corticosteroid secretion. nih.govresearchgate.net The transduction mechanism involves a dose-dependent increase in cyclic AMP (cAMP) formation and the influx of calcium through T-type calcium channels. researchgate.netdntb.gov.ua Repeated exposure to TTN leads to a reduced response, suggesting a desensitization phenomenon. nih.govresearchgate.net
Table 2: Steroidogenic Effects of this compound in Frog Adrenocortical Cells
| Parameter Measured | TTN Concentration | Key Findings | Reference |
|---|---|---|---|
| Corticosterone and Aldosterone Secretion | 3.16 x 10⁻⁸–3.16 x 10⁻⁶ M | Dose-dependent increase in secretion. | nih.gov |
| cAMP Formation | Graded concentrations | Dose-dependent increase. | dntb.gov.uawikipedia.org |
The frog hypothalamus serves as a model to investigate the role of TTN in neurosteroidogenesis. Studies using hypothalamic explants have shown that TTN stimulates the biosynthesis of neurosteroids, specifically the conversion of [³H]pregnenolone into metabolites like 17-hydroxyprogesterone and 5α-dihydrotestosterone. nih.gov This effect is mediated through the activation of PBRs, as the PBR agonist Ro5-4864 mimics this stimulatory action, and the PBR antagonist PK11195 reduces it. nih.gov Immunohistochemical analysis has revealed that PBR-like immunoreactivity is co-localized with the steroidogenic enzyme 3β-hydroxysteroid dehydrogenase in hypothalamic neurons, supporting a direct action of TTN on these cells. nih.gov
Research has extended to human cell lines to understand the potential immunomodulatory and pathological roles of TTN.
Human Polymorphonuclear Leukocytes (Neutrophils): Studies on human neutrophils have shown that TTN can modulate their function. TTN induces a rapid and transient increase in cytosolic free Ca²⁺ concentrations, an effect that is dependent on the presence of extracellular calcium. nih.gov Functionally, TTN has been found to induce neutrophil chemotaxis, stimulate the generation of superoxide (B77818) anions (O₂⁻), and enhance phagocytosis. nih.gov
Astrocytoma Cells: Astrocytoma cells are known to actively express the gene for Diazepam-Binding Inhibitor (DBI), the precursor protein of TTN. nih.gov This suggests that TTN and other DBI-derived peptides may act as autocrine or paracrine factors that regulate the activity and proliferation of these glial tumor cells. nih.govnih.gov
Biochemical and Molecular Approaches
Biochemical and molecular techniques are essential for dissecting the specific interactions between TTN and its cellular targets.
Ligand binding assays are a cornerstone for identifying and characterizing the receptors through which TTN exerts its effects. researchgate.net
Radioligand Displacement: This technique has been successfully used to demonstrate the interaction of TTN with PBRs. In studies with intact cultured rat astrocytes, TTN was shown to displace the binding of the specific PBR radioligand [³H]Ro5-4864. nih.gov This competitive displacement indicates that TTN binds to these receptors, providing a mechanism for its observed biological effects in astrocytes. In contrast, its C-terminal fragment, the octadecaneuropeptide (B1591338) (ODN), did not compete for [³H]Ro5-4864 binding, highlighting the specificity of the full TTN peptide for this receptor in astrocytes. nih.gov
Table 3: Radioligand Displacement by this compound
| Cell Type | Radioligand | Competing Ligand | Finding | Reference |
|---|---|---|---|---|
| Cultured Rat Astrocytes | [³H]Ro5-4864 | This compound (TTN) | TTN displaces radioligand binding. | nih.gov |
Photoaffinity Labeling: Photoaffinity labeling is a powerful technique used to covalently link a ligand to its binding site upon photoactivation, allowing for the identification and characterization of receptor proteins. This method involves designing a probe that contains a photoreactive group. While a valuable tool for receptor identification, specific studies employing photoaffinity labeling to identify the direct binding partners of this compound were not prominent in the reviewed literature.
High-Performance Liquid Chromatography (HPLC) for Peptide Identification and metabolite Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the research of this compound, primarily for its purification and identification. The high resolution and precision of HPLC make it ideal for separating TTN from complex biological mixtures and for analyzing its metabolites. youtube.comyoutube.com
In seminal studies, reversed-phase HPLC was instrumental in the purification and characterization of TTN from rat brain tissue. Following an initial immunoaffinity chromatography step, two subsequent reversed-phase HPLC steps were employed to achieve a high degree of purity, allowing for the definitive sequencing of the peptide. nih.gov This method takes advantage of the hydrophobic properties of the peptide to separate it from other molecules.
Furthermore, reversed-phase HPLC has been utilized to analyze the release of TTN from cultured cells. For instance, analysis of incubation media from cultured rat astrocytes by reversed-phase HPLC revealed that TTN is the primary form of DBI-derived peptides released by these cells. tocris.com This application of HPLC is vital for studying the secretion and metabolic stability of TTN in various cellular contexts. The versatility of HPLC also extends to its coupling with mass spectrometry (HPLC-MS), providing a powerful tool for the definitive identification and quantification of TTN and its metabolites in biological fluids. rutgers.edu
Table 1: Applications of HPLC in this compound Research
| Application | Description | Key Findings |
| Purification | Isolation of TTN from complex biological samples, such as brain homogenates. | Enabled the first-time purification and subsequent sequencing of TTN from rat brain. nih.gov |
| Identification | Confirmation of the presence and identity of TTN in cellular secretion products. | Identified TTN as the major DBI-derived peptide released by cultured astrocytes. tocris.com |
| Metabolite Analysis | Separation and resolution of TTN and its potential metabolic byproducts. | Crucial for understanding the stability and degradation pathways of the peptide in biological systems. |
Immunochemical Techniques (e.g., Immunohistochemistry)
Immunochemical techniques are fundamental for visualizing the localization of this compound within tissues and cells, providing critical insights into its potential sites of action. thermofisher.com Immunohistochemistry, a widely used method, employs antibodies that specifically bind to the target antigen (in this case, TTN or its precursor, DBI) in tissue sections. rutgers.eduthermofisher.com
While direct immunohistochemical studies specifically targeting the TTN peptide sequence are not extensively detailed in the available literature, studies focusing on its precursor, Diazepam-Binding Inhibitor (DBI), have provided valuable information. For example, immunohistochemical investigations have demonstrated the presence of DBI-like immunoreactivity in the frog adrenal gland. thermofisher.com Given that TTN is a processing product of DBI, the localization of DBI suggests the potential sites of TTN production and action. These studies typically involve fixing tissue samples, sectioning them, and then incubating the sections with a primary antibody against DBI, followed by a secondary antibody conjugated to an enzyme or fluorophore for visualization. thermofisher.com
The specificity of the antibody is paramount in these techniques to ensure that the detected signal accurately represents the localization of the target peptide and not a cross-reaction with other molecules.
Gene Expression Analysis (e.g., DBI/ACBP mRNA)
Understanding the regulation of this compound begins at the genetic level with the analysis of the messenger RNA (mRNA) that codes for its precursor, Diazepam Binding Inhibitor/Acyl-CoA Binding Protein (DBI/ACBP). nih.gov Gene expression analysis provides a quantitative measure of the level of DBI/ACBP mRNA in different tissues and under various physiological or experimental conditions, offering insights into the potential for TTN synthesis. nih.gov
Studies on the ontogeny of DBI/ACBP mRNA expression in rats have utilized in-situ hybridization to reveal the developmental and tissue-specific expression patterns of the gene. nih.gov These studies have shown that DBI/ACBP mRNA is expressed from early embryonic stages in various tissues, including the central nervous system, endocrine glands, and immune tissues. nih.govnih.gov For instance, high levels of DBI/ACBP mRNA have been detected in the neuroepithelium during embryonic development and in specific cell types in adult organs. nih.govnih.gov
Furthermore, investigations into the effects of pharmacological agents have demonstrated changes in DBI/ACBP mRNA expression. Prenatal exposure to diazepam, for example, was found to cause sex-dependent changes in DBI/ACBP mRNA levels in various tissues of fetal and neonatal rats. nih.gov Such studies are crucial for understanding the factors that regulate the expression of the precursor molecule and, consequently, the availability of TTN.
Table 2: Findings from DBI/ACBP mRNA Expression Analysis
| Tissue/Condition | Observation | Implication |
| Rat Embryo | Strong expression of DBI/ACBP mRNA in the central nervous system, ganglia, and various glands from early developmental stages. nih.gov | Suggests a significant role for DBI-derived peptides like TTN during development. |
| Adult Rat Tissues | Varied expression levels in different tissues, with notable sex-dependent differences in the thymus, spleen, and adrenal gland. nih.gov | Indicates tissue-specific functions and potential hormonal regulation of TTN precursor synthesis. |
| Prenatal Diazepam Exposure | Altered DBI/ACBP mRNA expression in a sex-dependent manner in fetal and neonatal rats. nih.gov | Demonstrates that external factors can modulate the genetic expression of the precursor to TTN. |
Physiological and Pharmacological Interventions
To dissect the functional roles of this compound, researchers employ a variety of physiological and pharmacological interventions. These approaches involve the use of specific molecules that can either mimic or block the actions of TTN at its receptors, as well as inhibitors of downstream signaling pathways.
Use of Selective Receptor Agonists and Antagonists (e.g., TSPO, CBR, GABAergic receptor modulators)
A key strategy in elucidating the mechanism of action of this compound is the use of selective receptor agonists and antagonists. These tools have been pivotal in identifying the receptors through which TTN exerts its biological effects.
Research has shown that TTN's actions are often mediated by the translocator protein (TSPO), formerly known as the peripheral-type benzodiazepine receptor (PBR). The specific TSPO agonist, Ro 5-4864, has been found to mimic the effects of TTN in various experimental models. For instance, Ro 5-4864 replicated the bell-shaped stimulatory effect of TTN on thymidine (B127349) incorporation in cultured rat astrocytes. tocris.com Conversely, the TSPO antagonist, PK11195, effectively blocks the actions of TTN. In studies on rat astrocytes, PK11195 suppressed the stimulatory effect of TTN on DNA synthesis. tocris.com
In contrast, modulators of the central-type benzodiazepine receptor (CBR) have been shown to be ineffective in altering TTN's effects. The CBR antagonist flumazenil, for example, did not inhibit the proconflict activity induced by TTN, nor did it block the TTN-stimulated thymidine incorporation in astrocytes. nih.govtocris.com This indicates a specificity of TTN for TSPO over CBR.
The interaction of TTN with the GABAergic system has also been investigated. Studies have shown that TTN can enhance the inhibition of GABA-stimulated chloride currents by picrotoxinin, suggesting a modulatory role at the GABAA receptor complex. nih.gov
Enzyme Inhibitors (e.g., PKA Inhibitors, Phospholipase C Inhibitors)
The use of specific enzyme inhibitors is a common strategy to delineate the intracellular signaling pathways activated by a ligand following receptor binding. However, in the context of this compound, the direct application of Protein Kinase A (PKA) inhibitors and Phospholipase C (PLC) inhibitors to dissect its downstream signaling cascade is not well-documented in the currently available scientific literature. While these inhibitors are widely used to study various cellular processes, specific studies detailing their use to block the effects of TTN are scarce.
Advanced Microscopy Techniques (e.g., Microfluorimetry for Intracellular Calcium Dynamics)
Advanced microscopy techniques are essential for observing the real-time effects of this compound on cellular processes. Microfluorimetry, in particular, has been a powerful tool for studying the dynamics of intracellular calcium ([Ca2+]i), a critical second messenger in many signaling pathways.
Studies utilizing microfluorimetry with the fluorescent calcium indicator indo-1 have demonstrated that TTN can induce a concentration-dependent increase in [Ca2+]i in cultured rat astrocytes. This technique allows for the quantitative measurement of changes in cytosolic calcium levels in single living cells upon application of TTN. The findings from these experiments have been instrumental in showing that TTN's effect on calcium signaling is mediated through TSPO, as the TSPO agonist Ro5-4864 also elicits an increase in [Ca2+]i. Furthermore, by manipulating the extracellular environment, such as chelating extracellular calcium with EGTA or using calcium channel blockers, microfluorimetry studies have revealed that the TTN-induced calcium increase is due to an influx of calcium from the extracellular space.
Future Directions in Triakontatetraneuropeptide Research
Elucidation of Novel Receptor Systems
While TTN is known to interact with peripheral-type benzodiazepine (B76468) receptors (PBRs), emerging evidence suggests its actions may be mediated by other, as-yet-uncharacterized receptor systems. nih.govnih.govnih.gov In studies involving frog adrenocortical cells, the stimulatory effect of TTN on corticosteroid secretion was not mimicked by a PBR agonist (Ro5-4864) nor blocked by a PBR antagonist (flunitrazepam). nih.gov This indicates that the receptor mediating this specific corticotropic action is pharmacologically distinct from both central- and peripheral-type benzodiazepine receptors. bioscientifica.comnih.gov
Further investigation into the frog adrenal gland revealed that TTN's mechanism involves the activation of a membrane receptor positively coupled to adenylyl cyclase through a cholera toxin-sensitive G protein. oup.com This signaling cascade, leading to increased cAMP formation, is a significant departure from the canonical mechanisms associated with PBRs. oup.com The identification and characterization of this novel G protein-coupled receptor for TTN represents a critical future direction that could open new avenues for understanding its function and therapeutic potential.
Comprehensive Mapping of Cellular and Tissue-Specific Actions and Interactions
The physiological effects of TTN are remarkably diverse, varying significantly across different cell types and tissues. A comprehensive mapping of these actions is essential for a complete understanding of its biological role.
In the central nervous system, TTN demonstrates a clear regulatory function in glial cells. In cultured rat astrocytes, it stimulates DNA synthesis and proliferation in a dose-dependent manner, suggesting a role in glial cell development and response to injury. nih.gov This mitogenic effect is mediated by PBRs. nih.gov Furthermore, TTN triggers an increase in intracellular calcium concentration in astrocytes by provoking chloride efflux, which in turn induces calcium influx through L-type calcium channels. nih.gov
In neuroendocrine tissues, TTN also plays a pivotal role. Research in the frog hypothalamus has shown that TTN stimulates the biosynthesis of neurosteroids, including 17-hydroxypregnenolone and 5 alpha-dihydrotestosterone, by activating PBRs on neurons. nih.gov In the frog adrenal gland, TTN acts as a potent secretagogue for corticosteroids like corticosterone (B1669441) and aldosterone (B195564). nih.gov This effect is exerted directly on adrenocortical cells and appears to be part of a paracrine regulatory system, where TTN released from chromaffin cells influences adjacent adrenocortical cells. bioscientifica.comnih.gov The mechanism in these cells involves stimulating cAMP formation and calcium entry via T-type calcium channels. oup.com
The table below summarizes the known cellular and tissue-specific actions of Triakontatetraneuropeptide.
| Tissue/Cell Type | Species | Primary Action | Receptor/Mechanism |
| Astrocytes (Glial Cells) | Rat | Stimulates DNA synthesis and proliferation. nih.gov | Activation of Peripheral-type Benzodiazepine Receptors (PBRs). nih.gov |
| Increases intracellular calcium ([Ca2+]i). nih.gov | PBR activation leading to chloride efflux and subsequent L-type calcium channel influx. nih.gov | ||
| Hypothalamus | Frog | Stimulates neurosteroid biosynthesis. nih.gov | Activation of Peripheral-type Benzodiazepine Receptors (PBRs). nih.gov |
| Adrenal Gland | Frog | Stimulates corticosterone and aldosterone secretion. nih.gov | Activation of a novel receptor (distinct from PBR/CBR) coupled to adenylyl cyclase. nih.govoup.com |
| Increases cAMP formation and calcium influx. oup.com | Involves G protein activation and T-type calcium channels. oup.com |
Investigation of Transcriptional versus Post-Translational Regulatory Mechanisms
This compound itself is a post-translational product of the diazepam-binding inhibitor protein. bioscientifica.com The mechanisms through which TTN, in turn, regulates cellular function likely involve both transcriptional and post-translational events, and investigating the balance between these is a key area for future research.
The ability of TTN to stimulate DNA synthesis and cell proliferation in astrocytes, as well as steroidogenesis in hypothalamic and adrenal cells, strongly implies the involvement of transcriptional regulation. nih.govnih.gov These processes require the coordinated expression of numerous genes, and it is probable that TTN-activated signaling pathways culminate in the modulation of transcription factors that control the cell cycle and steroidogenic enzymes.
Conversely, some of TTN's effects are rapid and indicative of post-translational regulation. khanacademy.org For example, the TTN-induced increase in intracellular calcium in astrocytes occurs via the modulation of ion channel activity, a classic post-translational mechanism that allows for swift cellular responses. nih.gov Similarly, the activation of G protein-coupled receptors and the subsequent production of second messengers like cAMP are rapid events that modify the activity of existing proteins through phosphorylation. oup.comkhanacademy.org Future studies should aim to dissect these pathways to determine which cellular outcomes are dependent on new gene expression versus the modification of pre-existing proteins, as this has significant implications for the timing and duration of TTN's effects. reddit.com
Interplay with Other Endogenous Regulatory Systems
TTN does not function in isolation; its effects are integrated with those of other major endogenous regulatory systems. As an endozepine, its most fundamental interaction is with the GABAergic system, as it is an endogenous ligand for the benzodiazepine class of receptors, which allosterically modulate GABA-A receptor activity. bioscientifica.comwikipedia.org
Its role as a regulator of steroidogenesis establishes a direct interplay with the neurosteroid and corticosteroid systems. By stimulating the synthesis of neurosteroids in the brain and corticosteroids in the adrenal gland, TTN can influence everything from neuronal excitability and mood to stress responses and metabolism. nih.govnih.gov The paracrine communication between chromaffin and adrenocortical cells in the adrenal gland is a clear example of localized, integrated signaling. bioscientifica.com
Furthermore, the broader family of endozepines has been implicated in other regulatory processes, including the inhibition of glucose-induced insulin (B600854) secretion from the pancreas and the stimulation of cholecystokinin (B1591339) secretion, suggesting potential interactions with metabolic and digestive system signaling. oup.com A deeper investigation into the cross-talk between TTN and other neuropeptides, hormones, and neurotransmitter systems will be crucial for a holistic understanding of its physiological significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
